molecular formula C35H42N6O4 B10849187 H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid

Cat. No.: B10849187
M. Wt: 610.7 g/mol
InChI Key: IOSGXZKTOLVOTQ-UHFFFAOYSA-N
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Description

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid is a synthetic compound that belongs to the class of peptidomimetics These compounds are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability

Preparation Methods

The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The synthetic route typically starts with the protection of amino groups, followed by the coupling of amino acids and other building blocks using reagents such as carbodiimides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve automated peptide synthesizers to streamline the process and ensure high purity and yield .

Chemical Reactions Analysis

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid undergoes various chemical reactions, including:

Scientific Research Applications

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid exerts its effects by interacting with opioid receptors, particularly the delta opioid receptor. The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that modulate pain perception and emotional responses. The molecular targets include G-protein coupled receptors, which initiate a cascade of events resulting in analgesic and anxiolytic effects .

Comparison with Similar Compounds

H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid can be compared with other peptidomimetics such as:

This compound stands out due to its specific modifications that enhance its therapeutic potential and reduce undesirable side effects.

Properties

Molecular Formula

C35H42N6O4

Molecular Weight

610.7 g/mol

IUPAC Name

N-[5-acetamido-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C35H42N6O4/c1-21-16-26(43)17-22(2)27(21)19-28(36)35(45)41-20-25-11-5-4-10-24(25)18-32(41)34(44)40-31(14-8-9-15-37-23(3)42)33-38-29-12-6-7-13-30(29)39-33/h4-7,10-13,16-17,28,31-32,43H,8-9,14-15,18-20,36H2,1-3H3,(H,37,42)(H,38,39)(H,40,44)

InChI Key

IOSGXZKTOLVOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

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